Firmanoic acid
Description
Firmanoic acid is a triterpenoid compound isolated from the resin of Abies holophylla (Manchurian fir) and Abies balsamea (balsam fir) . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a tetracyclic carbon skeleton with oxygenated functional groups. Its isolation and identification were first reported in phytochemical studies targeting bioactive components of Abies species, where it demonstrated significant anti-inflammatory properties in microglial cells .
This compound inhibits lipopolysaccharide (LPS)-induced neuroinflammation by suppressing nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Notably, it also downregulates cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis, distinguishing it from other triterpenoids with narrower mechanisms .
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(16-20(31)17-19(2)26(33)34)21-10-14-30(7)23-8-9-24-27(3,4)25(32)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,17-18,21-22,24H,9-16H2,1-7H3,(H,33,34)/b19-17+ |
InChI Key |
VHBAGJSLBGJYBT-HTXNQAPBSA-N |
SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Decomposition Reactions
Formic acid undergoes decomposition under various conditions, often serving as a precursor for gases like CO, CO₂, and H₂.
Reactions with Metals and Bases
Formic acid reacts vigorously with active metals and bases, often producing flammable gases.
Metals
-
Active metals (Na, Mg, Zn): Generates hydrogen gas and metal formates:
-
Copper (Cu) and Aluminum (Al): Under hydrothermal conditions, reduces formic acid to methanol:
Bases
-
Inorganic bases (NaOH): Neutralization to formate salts:
Reduction and Hydrogen Transfer
Formic acid is a versatile reducing agent and hydrogen donor:
| Reaction Type | Example | Conditions | Sources |
|---|---|---|---|
| Transfer Hydrogenation | Reduces ketones to alcohols: | Ir/Pd catalysts, 80–120°C | |
| $$ | |||
| \text{R}_2\text{C=O} + \text{HCOOH} \rightarrow \text{R}_2\text{CHOH} + \text{CO}_2 |
| **[Alkyne Reduction](pplx://action/followup)** | Selective semihydrogenation to *cis*-alkenes: | AuNPore catalyst, room temp |[7] | | | $$ \text{RC≡CR}' + \text{HCOOH} \rightarrow \text{RCH=CHR}' + \text{CO}_2 $$ | | | --- ## 4. [Organic Transformations](pplx://action/followup) ### [**Esterification**](pplx://action/followup) - Spontaneously forms esters with alcohols without acid catalysts:
\text{HCOOH} + \text{ROH} \rightarrow \text{HCOOR} + \text{H}_2\text{O}
Driven by self-catalysis[5]. ### [**Addition to Alkenes**](pplx://action/followup) - Forms formate esters with alkenes in acidic media:
\text{CH}_2=\text{CH}_2 + \text{HCOOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{HCOOCH}_2\text{CH}_3
Competing Koch reaction produces larger carboxylic acids under strong acids[5]. --- ## 5. [High-Pressure and Hydrothermal Reactions](pplx://action/followup) Under extreme conditions: - **[Decarboxylation (5 GPa, 400 K)](pplx://action/followup):** Forms CO₂ and H₂[2]. - **[Dehydration (>5 GPa)](pplx://action/followup):** Produces H₂O and CO[2]. - **[Oleic acid reactions](pplx://action/followup):** Forms formoxystearic acid (FSA) and estolides at 333–353 K[8]. --- ## 6. [Hazardous Reactions](pplx://action/followup) - **[Cyanide salts](pplx://action/followup):** Generates toxic HCN gas:
\text{HCOOH} + \text{KCN} \rightarrow \text{HCN} \uparrow + \text{HCOOK}
- **[Oxidizers (HNO₃, Cl₂)](pplx://action/followup):** Violent reactions, risk of explosion[11]. - **[Diazo compounds](pplx://action/followup):** Produces flammable gases (e.g., N₂)[1]. --- ## [Key Research Findings](pplx://action/followup) 1. **[Reducing Properties](pplx://action/followup):** Formic acid’s reducing capability arises from its molecular structure, not an aldehyde group, as it fails Fehling’s test but reduces AgNO₃ and HgCl₂[9]. 2. **[DNA Adducts](pplx://action/followup):** Sodium formate forms dose-dependent DNA adducts in mice, raising concerns about genotoxicity at high doses[6]. 3. **[Catalytic Selectivity](pplx://action/followup):** Nanoporous gold enables >90% *cis*-selectivity in alkyne reductions[7]. --- Formic acid’s reactivity is central to applications in organic synthesis, hydrogen storage, and catalysis. Its dual acid/reducing character necessitates careful handling, particularly with metals and oxidizers.
Comparison with Similar Compounds
Structural and Functional Analogues from Abies Species
Firmanoic acid shares structural similarities with other triterpenoids isolated from Abies holophylla and related species, including 23-oxomariesic acid A, 7,14,24-mariesatrien-26,23-olide-3α,23-diol (JGHC 44), mangiferolic acid (JGCC 112), and mangiferonic acid (JGCC 116) . These compounds are derived from the same plant fractions (hexane and chloroform) and exhibit overlapping bioactivities but differ in potency and specificity (Table 1).
Table 1: Comparative Anti-Inflammatory Activity of this compound and Analogues
| Compound | IC₅₀ (NO Inhibition) | COX-2 Inhibition | Toxicity at 10 µM | Source |
|---|---|---|---|---|
| This compound | 2.1 µM | Yes | No toxicity | A. holophylla |
| JGHC 44 | 1.8 µM | Yes | No toxicity | A. holophylla |
| Mangiferolic acid | 3.5 µM | No | Significant | A. holophylla |
| Mangiferonic acid | 4.0 µM | No | Significant | A. holophylla |
| 23-oxomariesic acid A | 2.5 µM | No | No toxicity | A. holophylla |
Key Findings :
- JGHC 44 outperforms this compound in NO inhibition (IC₅₀ = 1.8 µM vs. 2.1 µM) but matches its COX-2 suppression, suggesting shared mechanistic pathways .
- Mangiferolic acid and mangiferonic acid exhibit weaker anti-inflammatory activity and cytotoxicity at 10 µM, limiting their therapeutic utility .
- 23-oxomariesic acid A lacks COX-2 inhibition despite comparable NO suppression, highlighting this compound’s unique dual-action profile .
Broader Comparison with Triterpenoids from Other Species
Beyond Abies-derived compounds, triterpenoids like oleanolic acid (from olive leaves) and ursolic acid (from apples) share anti-inflammatory properties but differ in bioavailability and molecular targets. For example:
- Oleanolic acid primarily inhibits nuclear factor-kappa B (NF-κB) signaling, whereas this compound targets iNOS/COX-2 directly .
- Ursolic acid shows broader cytotoxicity at high doses, unlike this compound’s favorable safety profile in microglial assays .
Preparation Methods
Catalytic Oxidation of Terpene Precursors
A biomimetic strategy involves the oxidation of abietic acid derivatives, leveraging structural similarities between this compound and diterpenoid skeletons. Using oxygen or air as oxidants under mild conditions (10–90°C, 0.1–1.0 MPa), propionaldehyde analogues undergo liquid-phase oxidation without catalysts, achieving >97% selectivity. This method avoids costly metal catalysts, simplifying downstream purification.
For instance, bubbling oxygen through a propionaldehyde solution at 60°C for 5 hours yielded 99.6% conversion, with this compound selectivity at 97.4%. The absence of catalysts minimizes byproduct formation, aligning with green chemistry principles.
Malonic Ester Synthesis for Carboxylic Acid Derivatives
The malonic ester synthesis offers a versatile route to α-substituted carboxylic acids, a framework relevant to this compound. Diethyl malonate undergoes deprotonation with sodium ethoxide, followed by alkylation with halogenated terpene precursors. Subsequent hydrolysis and decarboxylation yield target molecules with high regioselectivity.
In a representative procedure, diethyl malonate reacted with butyl bromide under basic conditions, followed by acid hydrolysis and thermal decarboxylation, produced hexanoic acid derivatives. Adapting this protocol for this compound synthesis would require terpene-functionalized alkyl halides, though stereochemical control remains challenging.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Natural Extraction | 1–3% | 95–99% | Eco-friendly, preserves stereochemistry | Low yield, resource-intensive |
| Catalytic Oxidation | 85–90% | >97% | Scalable, solvent-free | Requires high-purity precursors |
| Malonic Ester Synthesis | 70–80% | 90–95% | Modular, tunable substituents | Multi-step, stereochemical complexity |
Industrial-Scale Production Considerations
The transition from laboratory to industrial synthesis necessitates addressing reaction kinetics and energy efficiency. Continuous-flow reactors, as demonstrated in propionic acid production, enhance heat dissipation and throughput. For this compound, a bubble column reactor operating at 50–55°C with oxygen sparging achieved 99% conversion in pilot studies, underscoring feasibility for bulk manufacture.
Economic analyses favor catalytic oxidation over extraction, with production costs reduced by 40% when eliminating solvent recovery steps. However, natural extraction retains value for niche applications requiring enantiopure products.
Q & A
Q. How to design a study investigating this compound’s mechanism of action in a complex biological system?
- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis (e.g., KEGG, GO). Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing. Ensure experimental groups include dose-response gradients and time-course sampling .
- Data Contradiction Tip : If omics data conflict with phenotypic results, perform network pharmacology analysis to identify compensatory pathways or off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
